2-Azahypoxanthine

描述

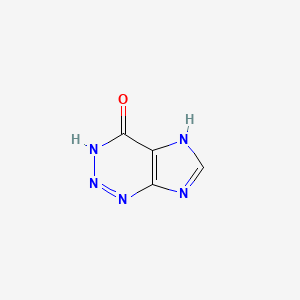

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dihydroimidazo[4,5-d]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTERLCQQBYXVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963606 | |

| Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4656-86-4, 7151-03-3 | |

| Record name | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azahypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azahypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Azahypoxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZAHYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ8A8PWEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 2 Azahypoxanthine

Biosynthetic Precursors and Intermediates: A Diversion from the Classic Purine (B94841) Pathway

The biosynthesis of 2-Azahypoxanthine is intricately linked to the de novo purine synthesis pathway, a fundamental metabolic route in most living organisms. researchgate.netjst.go.jpnii.ac.jp However, the formation of AHX represents a significant diversion from this canonical pathway, utilizing several of its key components to construct its distinctive 1,2,3-triazine (B1214393) ring. researchgate.netnii.ac.jp

The Pivotal Role of 5-Aminoimidazole-4-carboxamide (B1664886) (AICA)

At the heart of this compound biosynthesis is the precursor molecule 5-Aminoimidazole-4-carboxamide, commonly known as AICA. researchgate.netnii.ac.jpnii.ac.jpnih.gov AICA is a well-established intermediate in the purine metabolic pathway. nii.ac.jpnih.govresearchgate.net Research has demonstrated that AHX can be chemically synthesized from AICA, and this has led to the hypothesis that a similar pathway exists in nature. researchgate.netnii.ac.jpnih.govresearchgate.net Studies have shown that in organisms like Lepista sordida, AICA is metabolized to form AHX, indicating a direct biosynthetic link. researchgate.net This suggests that the cellular machinery diverts AICA from its usual fate in purine synthesis to produce this novel compound. researchgate.netjst.go.jp

Involvement of 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR)

Further up the metabolic stream, 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) also plays a crucial role. researchgate.netnih.gov AICAR is the ribonucleotide form of AICA and a key intermediate in the de novo synthesis of purines. ahajournals.orgnih.gov Feeding experiments with Lepista sordida have shown that the introduction of AICAR leads to its consumption and a subsequent accumulation of AHX. researchgate.netcgiar.orgnih.gov This provides strong evidence that AICAR is a precursor to AHX. researchgate.netcgiar.org The conversion of AICAR to AHX suggests the existence of a novel purine metabolic pathway that is transcriptionally controlled by AICAR levels. researchgate.netcgiar.org It is believed that reactive nitrogen species are involved in the biochemical transformation of AICAR into AHX-ribotide (AHXR). researchgate.netnii.ac.jpnih.gov

Glycine (B1666218) as a Fundamental Carbon Skeleton Precursor

The very foundation of the purine ring, and by extension the core structure of this compound, is built from the amino acid glycine. researchgate.net Isotopic labeling studies in Lepista sordida mycelia have confirmed that the carbon skeleton of AHX is constructed from glycine. researchgate.net This finding aligns with the known role of glycine in the de novo purine biosynthesis pathway, where it provides essential carbon and nitrogen atoms for the formation of the imidazole (B134444) ring of purines. researchgate.net

Enzymatic Transformations and Associated Enzymes: The Catalysts of AHX Formation

The conversion of these precursors into this compound is not a spontaneous process but is mediated by a series of specific enzymatic reactions. Two key enzymes have been identified as having significant roles in this novel metabolic pathway.

The Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway, responsible for recycling purine bases. researchgate.netnii.ac.jpresearchgate.net Intriguingly, research has shown that HGPRT also recognizes AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), as substrates. researchgate.netnii.ac.jpresearchgate.netnih.gov Transcriptomic analysis of Lepista sordida revealed that the gene encoding HGPRT showed increased expression when AHX content was at its highest. acs.orgresearchgate.net Further studies have demonstrated that recombinant HGPRT can catalyze the reversible interconversion between AHX and its ribonucleotide, this compound-ribonucleotide. researchgate.netacs.orgresearchgate.net This suggests that HGPRT is involved in the biosynthesis of AHX, potentially by regulating the levels of its ribonucleotide form. researchgate.netacs.orgacs.org

The Crucial Involvement of Nitric Oxide Synthase (NOS) and Reactive Nitrogen Species (RNS)

The formation of the unique 1,2,3-triazine ring of this compound requires a source of nitrogen atoms, a role fulfilled by reactive nitrogen species (RNS). researchgate.netnii.ac.jp These RNS are generated from nitric oxide (NO), which is produced by the enzyme Nitric Oxide Synthase (NOS). researchgate.netnii.ac.jpnih.gov In Lepista sordida, a specific nitric oxide synthase, rNOS5, has been identified as the likely enzyme responsible for producing the NO needed for the formation of the 1,2,3-triazine moiety. researchgate.netacs.orgresearchgate.net The involvement of NOS and RNS in the conversion of AICAR to AHX-ribotide highlights a novel biosynthetic mechanism. researchgate.netnii.ac.jpnih.gov This discovery points to a broader physiological role for NOS in the biosynthesis of natural products containing nitrogen-nitrogen bonds. nii.ac.jpresearchgate.net

Table of Research Findings on this compound Biosynthesis

| Precursor/Enzyme | Organism/System Studied | Key Finding | Reference(s) |

|---|---|---|---|

| 5-Aminoimidazole-4-carboxamide (AICA) | Lepista sordida, Chemical Synthesis | Direct precursor to AHX, metabolized to form the compound. | researchgate.netnii.ac.jpnih.govresearchgate.net |

| 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) | Lepista sordida | Feeding experiments show AICAR is consumed to produce AHX, indicating it's a key precursor. | researchgate.netcgiar.orgnih.gov |

| Glycine | Lepista sordida | Isotopic labeling confirms glycine provides the carbon backbone for AHX. | researchgate.net |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Lepista sordida, Rice | Recognizes AHX as a substrate and catalyzes its reversible conversion to its ribonucleotide. | researchgate.netacs.orgresearchgate.netnii.ac.jpresearchgate.netnih.gov |

Adenine Phosphoribosyltransferase (APRT)

Adenine phosphoribosyltransferase (APRT) plays a crucial role in the metabolism of compounds related to AHX. In the fungus Lepista sordida, recombinant APRT has been shown to catalyze the reversible interconversion between 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranosyl 5'-monophosphate (AICAR) and 5-aminoimidazole-4-carboxamide (AICA). acs.orgnih.gov Furthermore, this enzyme also facilitates the reversible conversion between ICA-ribotide (ICAR) and imidazole-4-carboxamide (ICA). acs.orgnih.gov The addition of AICAR to L. sordida cultures was found to stimulate the production of AHX and increase the expression of the APRT gene, suggesting a transcriptional control of AHX biosynthesis by AICAR. jst.go.jpcgiar.orgnih.gov This indicates a novel metabolic pathway for ICA where its ribotide is an intermediate. acs.orgnih.gov

Xanthine (B1682287) Oxidase (XOD) in AOH Formation

The primary metabolite of this compound in plants is 2-aza-8-oxohypoxanthine (AOH). researchgate.netacs.orgnih.govnih.govnii.ac.jp The conversion of AHX to AOH is catalyzed by the enzyme xanthine oxidase (XOD). jst.go.jpnih.gov This enzymatic reaction is analogous to the oxidation of xanthine to uric acid. jst.go.jp Studies have demonstrated that commercially available xanthine oxidase can convert AHX to AOH almost quantitatively. jst.go.jp In Lepista sordida, an α-ketoglutarate-dependent dioxygenase, which is a type of xanthine dioxygenase, is thought to catalyze this conversion. researchgate.netresearchgate.net This enzyme is notably the first reported molybdopterin-independent protein involved in hypoxanthine (B114508) metabolism. researchgate.netresearchgate.net

Novel Purine Metabolic Pathways

The discovery of this compound and its related compounds has unveiled new branches of the purine metabolic pathway in both fungi and plants. acs.orgnih.govnih.govnih.govnii.ac.jpresearchgate.net These pathways involve intermediates and enzymatic reactions that were previously unknown.

Diversion of Purine Pathway in Fungi (Lepista sordida)

In the fairy ring-forming fungus Lepista sordida, this compound and imidazole-4-carboxamide (ICA) are biosynthesized through a diversion of the purine metabolic pathway. acs.orgnih.gov The carbon skeletons of both AHX and ICA are constructed from glycine, and the fungus metabolizes 5-aminoimidazole-4-carboxamide (AICA) to produce both compounds. researchgate.netacs.orgnih.gov This process is similar to the pathway observed in plants. acs.orgnih.gov Transcriptomic analysis of L. sordida has revealed that several genes within the purine and histidine metabolic pathways, as well as the arginine biosynthetic pathway, are involved in AHX biosynthesis. acs.orgresearchgate.net Notably, the gene for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in purine salvage, shows increased expression when AHX content is at its highest. acs.orgresearchgate.net This suggests HGPRT's involvement in the reversible conversion between AHX and its ribonucleotide, which has been detected in the fungal mycelia. acs.org

Purine Pathway in Plants

Plants have been found to endogenously produce this compound and its metabolite, 2-aza-8-oxohypoxanthine (AOH), via a novel purine pathway. nih.govnih.gov It is hypothesized that plants synthesize AHX and AOH through a pathway similar to the chemical synthesis from 5-aminoimidazole-4-carboxamide (AICA). nih.govnii.ac.jp AICA is a known intermediate in the purine metabolic pathway in animals, plants, and microorganisms. nih.govnii.ac.jp In rice, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) has been shown to recognize both AHX and AOH as substrates, indicating its role in their metabolism. nii.ac.jp While the direct biosynthetic pathway from AICA to AHX in plants involves nitric oxide synthase-derived NO for the formation of the 1,2,3-triazine ring, similar to fungi, the complete pathway and its regulation are still under investigation. nii.ac.jp Further metabolism in rice can lead to the formation of N-glucosides of AHX and AOH, which are biologically inactive, suggesting a regulatory mechanism for controlling the activity of these compounds. researchgate.netacs.org

Metabolites and Derivatives of this compound

The metabolic transformation of this compound leads to the formation of derivatives with distinct biological activities.

2-Aza-8-oxohypoxanthine (AOH) as a Biologically Active Metabolite

2-Aza-8-oxohypoxanthine (AOH) is a common and biologically active metabolite of AHX found in plants. researchgate.netacs.orgnih.govnih.govnii.ac.jpnii.ac.jp First identified in rice treated with AHX, AOH is formed through the oxidation of AHX. researchgate.netacs.orgnih.gov This conversion is also observed in other plants like Arabidopsis and tomato. nii.ac.jptandfonline.com AOH itself is a novel compound and exhibits biological activities, including the promotion of plant growth. nii.ac.jpnii.ac.jp The discovery of endogenous AHX and AOH in plants points to a previously unknown branch of the purine metabolic pathway. nih.govnii.ac.jp

Riboside Derivative (AHXr) as a Biosynthetic Intermediate

This compound (AHX), a plant growth regulator, is thought to have its riboside derivative, this compound riboside (AHXr), as a biosynthetic intermediate. nii.ac.jprsc.org This hypothesis is supported by the consideration that riboside and/or ribotide derivatives of 5-aminoimidazole-4-carboxamide (AICA) and AHX may be involved in the biosynthetic pathway. nii.ac.jp In fact, AHXr is considered a biosynthetic precursor of AHX in plants. nii.ac.jp

A biomimetic synthesis route for AHXr has been developed starting from inosine (B1671953). nii.ac.jprsc.orgresearchmap.jp This synthetic pathway provides access to this key intermediate for further study. Research has also led to the synthesis of biotin-labeled derivatives of AHXr, which can be used as probes in mechanistic studies to identify receptors and related proteins. nii.ac.jprsc.orgresearchmap.jp

While the direct detection of AHXr in plant extracts has been challenging, possibly due to its rapid metabolism, its role as an intermediate is supported by enzymatic studies. nii.ac.jp For instance, research on the fairy ring-forming fungus Lepista sordida has shown that 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a precursor to AHX. cgiar.orgnih.govnih.gov Feeding experiments with AICAR led to the accumulation of AHX, suggesting a pathway involving ribotide and likely riboside intermediates. cgiar.orgnih.govnih.gov Further evidence comes from the identification of genes in L. sordida, such as that for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which are implicated in the biosynthesis of AHX from purine metabolism intermediates. researchgate.netresearchgate.net It has been demonstrated that recombinant HGPRT can catalyze the reversible conversion between this compound and its ribonucleotide, further supporting the involvement of such intermediates in the biosynthetic pathway. researchgate.netresearchgate.net

The biosynthesis of AHX in L. sordida is thought to proceed through a novel purine metabolic pathway where reactive nitrogen species (RNS), derived from nitric oxide (NO) produced by NO synthase (NOS), are crucial for the formation of the 1,2,3-triazine ring of AHX from AICA. researchgate.netnii.ac.jp This process can also involve the conversion of AICAR to AHX-ribotide (AHXR), which is then likely metabolized to AHX. researchgate.netnii.ac.jp

Table 1: Key Intermediates in this compound Biosynthesis

| Intermediate | Role |

|---|---|

| This compound riboside (AHXr) | Biosynthetic precursor of AHX in plants. nii.ac.jp |

| 5-Aminoimidazole-4-carboxamide (AICA) | Precursor in the chemical and biological synthesis of AHX. nii.ac.jpnii.ac.jpacs.org |

| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | Precursor to AHX in the fungus Lepista sordida. cgiar.orgnih.govnih.gov |

N-Glucosides and their Biological Activity

In plants such as rice, this compound (AHX) and its metabolite, 2-aza-8-oxohypoxanthine (AOH), can be converted into several N-glucoside derivatives. researchgate.netnih.govacs.org This metabolic conversion is considered a mechanism for regulating the biological activity of AHX and AOH. nih.govacs.org

Studies have shown that these N-glucosides exhibit no significant biological activity in rice. nih.govacs.orgnih.govnii.ac.jp This lack of activity suggests that the glucosylation of AHX and AOH serves as a form of inactivation or storage. This is analogous to the regulation of some plant hormones, like cytokinins, which are also converted to inactive glucosides. nih.govnii.ac.jp

The formation of these N-glucosides highlights a metabolic pathway in plants for managing the levels of active "fairy chemicals". researchgate.net While AHX and AOH are known plant growth stimulators, their conversion to glucosides provides a means for the plant to control their effects. nih.govacs.org LC-MS/MS analysis has confirmed that these glucosides are endogenously present in rice. researchgate.net

Table 2: Biological Activity of this compound and its Derivatives

| Compound | Biological Activity |

|---|---|

| This compound (AHX) | Plant growth stimulator. nii.ac.jpnih.govnii.ac.jp |

| 2-Aza-8-oxohypoxanthine (AOH) | Biologically active metabolite of AHX. nii.ac.jp |

Synthesis and Derivatization of 2 Azahypoxanthine and Analogues

Chemical Synthesis Methodologies

The production of 2-Azahypoxanthine and its analogues can be achieved through several chemical and biomimetic routes. These methods have been refined to allow for both laboratory-scale investigations and larger-scale production for agricultural and biochemical research.

Synthesis from 5-Aminoimidazole-4-carboxamide (B1664886) (AICA)

A primary and well-established method for synthesizing this compound involves the use of 5-Aminoimidazole-4-carboxamide (AICA) as a starting material. nii.ac.jpnih.gov AICA is a naturally occurring intermediate in the purine (B94841) metabolic pathway, making this approach a logical choice for creating this purine analogue. nii.ac.jpnii.ac.jp

This classical approach begins with the diazotization of AICA. nii.ac.jp Treating AICA with sodium nitrite (B80452) (NaNO₂) under acidic conditions leads to the formation of a diazonium intermediate, specifically 4-diazo-4H-imidazole-5-carboxamide. nii.ac.jp Subsequent treatment of this intermediate with ammonia (B1221849) was one of the initial methods to construct the triazine ring, yielding this compound. nii.ac.jp Another reported method involves incubating the diazo intermediate in water to produce AHX. nii.ac.jp

The critical step in the synthesis from AICA is the formation of the 1,2,3-triazine (B1214393) ring. rsc.org An optimized method for this transformation involves the thermolysis of the diazoimidazole carboxamide intermediate. Specifically, heating this intermediate in methanol (B129727) at 60°C has been shown to be an effective method for constructing the triazine ring of AHX. nii.ac.jp This method is noted for its efficiency and improved handling characteristics compared to earlier procedures. nii.ac.jp In fungi, the biosynthesis of the 1,2,3-triazine moiety is linked to reactive nitrogen species derived from nitric oxide synthase activity. rsc.org

Diazotization and Ammonia Treatment

Biomimetic Routes (e.g., from Inosine (B1671953) for AHXr)

Reflecting its biosynthetic pathway in plants, a biomimetic synthesis for this compound riboside (AHXr), a key derivative, has been developed starting from the readily available nucleoside, inosine. rsc.orgnii.ac.jp This route is considered challenging due to the need to convert the C-2 carbon of inosine into a nitrogen atom. nii.ac.jp The process involves several key steps:

Protection: The hydroxyl groups of inosine are protected, for example, with tert-butyldimethylsilyl (TBS) groups. nii.ac.jp

Ring Opening and Modification: The pyrimidine (B1678525) ring of the protected inosine is opened, a step that has precedent in similar aminolysis reactions. nii.ac.jp

Triazine Ring Formation: The imidazole (B134444) intermediate is then subjected to diazotization to form the triazine ring. nii.ac.jp

Deprotection: Finally, removal of the protecting groups yields AHXr. nii.ac.jp

Practical and Large-Scale Synthesis Optimization

The potential application of this compound in agriculture has necessitated the development of optimized, large-scale synthetic methods. rsc.orgnii.ac.jp A foundational strategy for decagram-scale production starts with 2-aminoimidazole carboxamide hydrochloride. This is treated with sodium nitrite in an acidic environment to form diazoimidazole carboxamide. The subsequent cyclization to create the triazine ring is achieved through heating in methanol. nii.ac.jp This optimized process has proven to be superior in terms of yield and ease of handling, making it suitable for producing the quantities needed for field experiments. nii.ac.jp Further purification can often be achieved through simple recrystallization, avoiding the need for chromatographic methods. nii.ac.jp

Derivatization Strategies for Enhanced Bioactivity and Probes

To investigate the mechanism of action and to potentially enhance the biological activity of this compound, various derivatization strategies have been employed. nii.ac.jpresearchgate.net These modifications aim to create tools for biochemical studies and to explore structure-activity relationships.

One key derivative is 2-aza-8-oxohypoxanthine (AOH), a biologically active metabolite of AHX found in plants. nii.ac.jpnii.ac.jp AOH can be synthesized from AHX through enzymatic oxidation using xanthine (B1682287) oxidase. nii.ac.jpnii.ac.jp

For mechanistic studies, such as identifying receptor proteins, biotin-labeled probes of both AHX and its riboside (AHXr) have been synthesized. rsc.orgnii.ac.jp The synthesis of a biotinylated AHX probe involves:

Alkylation of AHX with a linker molecule containing an azide (B81097) group, such as 1-azido-5-(chloromethyloxy)pentane. nii.ac.jp This reaction can produce a mixture of regioisomers that require separation. nii.ac.jp

The azide-containing AHX precursor is then coupled with a biotin (B1667282) molecule containing an alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. nii.ac.jp

A similar strategy is used to create biotinylated probes of AHXr, which are valuable for studying the biological roles of this riboside derivative. nii.ac.jp These chemical probes are essential tools for elucidating the molecular targets and pathways through which this compound exerts its effects. nii.ac.jp

C-H Arylation for Analogue Generation

Direct C-H functionalization has emerged as a powerful tool for the rapid derivatization of heterocyclic compounds. researchgate.net This approach allows for the transformation of biologically active natural products into potentially more potent compounds. researchgate.netnih.gov In the context of this compound, C-H arylation has been used to synthesize novel derivatives with modified properties. researchgate.netcdnsciencepub.comuchile.cl

The direct C-H arylation of this compound has been successfully achieved using palladium (Pd) catalysis. researchgate.netacs.org A series of new AHX derivatives were synthesized through a Pd-catalyzed C–H arylation process. researchgate.netnih.gov While palladium has been the primary catalyst reported for the direct arylation of AHX itself, related studies on other nitrogen heterocycles like indazoles have utilized both palladium and copper (Cu) catalytic systems for C-H arylation. nagoya-u.ac.jp For instance, the reactions of certain azole compounds with aryl iodides can be mediated by CuI to produce 2-arylazoles. researchgate.net This suggests the potential applicability of copper-based systems in the derivatization of AHX, although specific examples for this substrate are centered on palladium catalysis in the available literature. researchgate.netnagoya-u.ac.jp

Following their synthesis, the arylated analogues of this compound were evaluated for their ability to promote plant growth, particularly in rice. researchgate.netnih.gov The structure-activity relationship studies revealed that the modifications significantly impacted the biological activity. cdnsciencepub.comuchile.cl Among the various derivatives synthesized, the C8 phenyl-substituted AHX analogue demonstrated a remarkable increase in growth-promoting activity in rice compared to the parent compound. researchgate.netnih.gov This finding highlights the potential of C-H functionalization chemistry to rapidly identify derivatives with enhanced biological functions. researchgate.net

Table 1: Growth-Promoting Activity of Selected Arylated this compound Analogues in Rice

| Compound | Substitution Position | Aryl Group | Relative Growth-Promoting Activity |

| AHX (Parent) | - | - | Baseline |

| Derivative 1 | C8 | Phenyl | Remarkable Increase |

| Derivative 2 | C8 | 4-Methoxyphenyl | Moderate Increase |

| Derivative 3 | C8 | 4-Chlorophenyl | Slight Increase |

Note: This table is a representation of findings reported in the literature. researchgate.netnih.gov "Remarkable Increase" signifies a significantly higher activity than the parent this compound.

Palladium and Copper Catalytic Systems

Biotinylated Derivatives for Mechanistic Studies

To investigate the molecular mechanisms of action and identify potential cellular receptors for this compound, biotin-labeled probes have been synthesized. nii.ac.jprsc.org These derivatives are crucial tools for receptor-binding studies. The synthesis involves the alkylation of AHX with a linker containing an azide group, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach the biotin moiety. This process yields biotin-conjugated AHX, which can be used in biochemical assays to isolate and identify proteins that interact with the parent compound. nii.ac.jp Biotinylated derivatives of both AHX and its riboside (AHXr) have been developed for these mechanistic studies. nii.ac.jpresearchgate.netresearchmap.jp

Hydroxylation at C-8 Position via Xanthine Oxidase

In biological systems, this compound can be metabolized into its hydroxylated form. nii.ac.jp Specifically, AHX undergoes regioselective hydroxylation at the C-8 position, catalyzed by the enzyme xanthine oxidase, to produce 2-aza-8-oxohypoxanthine (AOH). nii.ac.jp This enzymatic conversion is a common metabolic pathway for AHX in plants. nii.ac.jp The reaction is typically carried out in a phosphate (B84403) buffer at a physiological pH and temperature, using oxygen as the oxidant. AOH itself is a biologically active metabolite, exhibiting strong growth-promoting properties. nii.ac.jp The ability of xanthine oxidase to catalyze the hydroxylation of a sp2-hybridized carbon is well-documented for a variety of aromatic heterocycles, including the conversion of hypoxanthine (B114508) to xanthine and uric acid. rcsb.orgresearchgate.net In the fungus Lepista sordida, a xanthine dioxygenase is thought to catalyze the conversion of AHX to AOH. researchgate.net

Structural Characterization of Derivatives

The definitive identification of newly synthesized this compound derivatives relies on a combination of spectroscopic and analytical techniques. The structures of these compounds are elucidated using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. rsc.orgrsc.org For example, the formation of AHX from its precursor, 5-aminoimidazole-4-carboxamide (AICA), was confirmed by ¹H NMR, which showed the disappearance of the amine (NH₂) protons of AICA and the appearance of the triazinone single hydrogen of AHX. rsc.org Mass spectrometry confirms the molecular weight of the compounds, with AHX showing a characteristic base peak at m/z 137.1. rsc.orgrsc.org Further structural assurance comes from IR analysis, which can show the disappearance of specific functional group peaks, such as the forked peak of the NH₂ group in the precursor. rsc.org In more complex cases, such as determining the exact site of substitution in regioisomers, advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed. The crystal and molecular structures of specific derivatives, like 2-phenyl-7-methyl-8-azahypoxanthine, have also been characterized to provide precise three-dimensional structural information. acs.org

Biological Activities and Mechanistic Investigations of 2 Azahypoxanthine and Its Metabolites

Plant Growth Regulation

2-Azahypoxanthine (AHX), a purine (B94841) analogue initially isolated from the fairy ring-forming fungus Lepista sordida, has been identified as a potent plant growth regulator. nih.gov This compound, along with its metabolite 2-aza-8-oxohypoxanthine (AOH), is endogenously present in plants and is involved in a novel purine metabolic pathway. nih.govnih.gov Collectively termed "fairy chemicals" (FCs), these compounds have demonstrated the ability to regulate the growth of a wide array of plants and enhance their tolerance to various environmental stresses. nih.govnih.gov

Enhancement of Crop Yields

Research has consistently shown that AHX and its related compounds can significantly increase the yields of several important crops. nih.govnih.govtandfonline.com

Effect on Grain Yield and Plant Height

Application of AHX has led to notable increases in grain yield for several crops. nih.govtandfonline.com In field experiments, AHX treatment increased the seed yields of rice and wheat. nii.ac.jp For rice, application of AHX at the tillering and panicle formation stages resulted in yield increases of up to 18.7% and 15.8%, respectively. jircas.go.jp Similarly, a 36-hour seed soaking treatment with AHX increased the grain yield of wheat by 20.2%. nih.govtandfonline.com While AHX significantly boosts grain yield through increased tiller and panicle numbers, it does not appear to affect panicle length or 1000-grain weight. jircas.go.jp

Studies have also reported yield increases in other crops, including a 19% increase for potatoes (in pot soil cultivation), a 21% increase for lettuce (in pot culture), and a remarkable 100% increase for asparagus (in hydroponic culture) following treatment with AHX. nih.gov

| Crop | Cultivation Method | Yield Increase (%) | Reference |

|---|---|---|---|

| Rice | Field Experiment | up to 18.7% | jircas.go.jp |

| Wheat | Field Experiment (seed soaking) | 20.2% | nih.govtandfonline.com |

| Potato | Pot Soil Cultivation | 19% | nih.gov |

| Lettuce | Pot Culture | 21% | nih.gov |

| Asparagus | Hydroponic Culture | 100% | nih.gov |

Growth-Promoting Activity in Various Plant Species

The growth-promoting effects of this compound are not limited to a few crop species. Research has demonstrated its efficacy across a broad range of plants. nih.govnih.govtandfonline.comnii.ac.jpresearchgate.netnii.ac.jp FCs have been shown to regulate the growth of rice, wheat, corn, potato, tomato, lettuce, asparagus, tobacco, tea, komatsuna, and Arabidopsis. nih.govtandfonline.com The compound stimulates both shoot and root elongation. nih.gov For example, in rice seedlings, AHX caused significant elongation of both shoots and roots. nih.gov This broad-spectrum activity highlights its potential as a universal plant growth regulator. nii.ac.jp

Molecular Mechanisms of Action in Plants

This compound (AHX), a purine analogue initially isolated from the fairy ring-forming fungus Lepista sordida, functions as a plant growth regulator. Its influence on plant physiology is multifaceted, involving the modulation of nutrient absorption, enzymatic activities, and gene expression. nih.govtandfonline.com The structural similarity of AHX to natural purine bases allows it to interact with various molecular pathways in plants.

Research has demonstrated that this compound can enhance a plant's ability to absorb specific forms of nitrogen, a critical nutrient for growth. In studies involving rice seedlings, treatment with AHX was found to increase the absorption of nitrogen from ¹⁵NH₄NO₃. nih.govtandfonline.com This effect was particularly pronounced in the roots. nih.govtandfonline.com

The molecular mechanism behind this enhanced uptake is linked to the upregulation of specific transporter genes. Oligo DNA microarray analysis of rice plants treated with AHX revealed an increase in the expression of OsTIP2;1, a gene that encodes a tonoplast intrinsic protein, which is a type of aquaporin known to transport ammonia (B1221849)/ammonium (B1175870) ions. nih.govresearchgate.net This suggests that AHX promotes ammonium absorption by increasing the expression of key transporters in the root system, thereby improving the plant's nitrogen acquisition efficiency. nih.govresearchgate.net

Table 1: Effect of this compound (AHX) on Ammonium Absorption in Rice

| Treatment | Observation | Implicated Gene | Reference |

| AHX (200 µM) + ¹⁵NH₄NO₃ as nitrogen source | Increased ¹⁵N absorption into the plant, especially into the root. | OsTIP2;1 | nih.govtandfonline.com |

| AHX + NH₄¹⁵NO₃ as nitrogen source | No significant increase in ¹⁵N absorption was observed. | - | nih.govresearchgate.net |

Plants possess a sophisticated antioxidant defense system to mitigate the damaging effects of reactive oxygen species (ROS) that are produced under environmental stress. scielo.brmdpi.com This system includes a variety of stress-protecting enzymes. This compound and its related "fairy chemicals" have been shown to provide plants with tolerance against various environmental stresses, such as those induced by salt and paraquat. nih.govnii.ac.jp This stress tolerance is associated with the regulation of antioxidant enzyme activity. scielo.brmdpi.com

The primary enzymatic defenses in plants include superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). scielo.brmdpi.com While direct modulation of all these enzymes by AHX is still under investigation, a key part of its protective mechanism involves the induction of Glutathione (B108866) S-transferases (GSTs). researchgate.net GSTs are crucial Phase II detoxification enzymes that protect cells from oxidative damage by conjugating glutathione (GSH) to harmful electrophilic compounds. frontiersin.orgijbs.com The induction of GST expression by AHX suggests it enhances the plant's capacity to neutralize toxic compounds and ROS, thereby conferring broad stress resistance. researchgate.netfrontiersin.org

Table 2: Key Stress-Protecting Enzymes in Plants and their Functions

| Enzyme | Function | Cellular Location (Typical) | Reference |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals (O₂•⁻) into H₂O₂ and O₂. | Multiple compartments | scielo.br |

| Catalase (CAT) | Decomposes hydrogen peroxide (H₂O₂) into water and oxygen. | Peroxisomes | scielo.brmdpi.com |

| Ascorbate Peroxidase (APX) | Reduces H₂O₂ to water using ascorbate as the specific electron donor. | Multiple compartments | scielo.brmdpi.com |

| Glutathione S-Transferase (GST) | Catalyzes the conjugation of reduced glutathione (GSH) to a variety of substrates. | Cytosol, Plastids | frontiersin.orgijbs.com |

Gene expression studies in rice have provided significant insights into the molecular response to this compound. researchgate.net Microarray analyses show that the gene expression profile of rice treated with AHX is very similar to that of its metabolite, 2-aza-8-oxohypoxanthine (AOH), but largely opposite to the profile induced by imidazole-4-carboxamide (ICA), another fairy chemical that can suppress plant growth. tandfonline.comresearchgate.net

Specifically, AHX treatment has been shown to influence the expression of several key genes involved in growth and stress response:

Glutathione S-transferases (GSTs): The expression of GST genes is induced by AHX treatment. researchgate.net This upregulation is a key part of the plant's defense against oxidative stress and is consistent with the observed stress tolerance conferred by AHX. researchgate.netfrontiersin.org

Metal Transporters and RCc3: In contrast to the growth-inhibiting effects of ICA, which has been linked to the down-regulation of a root-specific metal transporter and the RCc3 gene (implicated in root elongation), AHX promotes growth, suggesting it has an opposing, likely positive, regulatory effect on these genes. researchgate.net Metal transporters are crucial for ion homeostasis, and RCc3 is important for root development in rice. researchgate.net

Table 3: Summary of Gene Expression Changes in Rice in Response to Fairy Chemicals

| Gene/Gene Family | Response to this compound (AHX) | Response to Imidazole-4-carboxamide (ICA) | Potential Role | Reference |

| Glutathione S-transferases (GSTs) | Up-regulated | Up-regulated | Stress tolerance, detoxification | researchgate.net |

| Root-specific metal transporter | Implied Up-regulation/No inhibition | Down-regulated | Metal homeostasis, nutrient balance | researchgate.net |

| RCc3 | Implied Up-regulation/No inhibition | Down-regulated | Root elongation and development | researchgate.net |

To understand how plants perceive and respond to this compound, it is essential to identify its cellular receptors and interacting proteins. A key strategy for achieving this is the use of chemical probes. Researchers have developed biotinylated derivatives of AHX and its riboside for use in mechanistic studies. nii.ac.jp

The principle behind this technique involves attaching a biotin (B1667282) molecule to the AHX structure, creating a "biotinylated probe." nii.ac.jpelifesciences.org This probe retains its ability to bind to its specific cellular target(s), such as a receptor protein. rsc.org Because biotin binds with extremely high affinity to proteins like streptavidin, researchers can use streptavidin-coated beads to "pull down" the biotin-tagged AHX along with its bound receptor from a plant cell extract. biorxiv.org The isolated protein can then be identified using techniques like mass spectrometry. This proximity-dependent biotin identification (BioID) approach is a powerful tool for discovering protein-protein interactions and identifying the direct molecular targets of small molecules like AHX in living cells. elifesciences.orgbiorxiv.org The synthesis of these probes is a critical step toward elucidating the complete signaling pathway of AHX in plants. nii.ac.jp

Gene Expression Profiling in Response to AHX (e.g., metal transporters, RCc3, glutathione S-transferases)

Biochemical Research Applications

In biochemical research, this compound has been investigated for its effects on nucleotide metabolism, a fundamental process for cell growth and proliferation. nih.gov Studies using HEp-2 cells have elucidated a specific mechanism by which AHX interferes with the synthesis of guanine (B1146940) nucleotides. nih.gov

The key steps in this inhibition are:

Conversion to 2-azaIMP: this compound acts as a substrate for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme converts AHX into its ribonucleotide form, 2-aza-inosine monophosphate (2-azaIMP). nih.gov

Inhibition of IMP Dehydrogenase: The resulting metabolite, 2-azaIMP, acts as a competitive inhibitor of the enzyme IMP dehydrogenase (IMPDH). It competes with the natural substrate, inosine (B1671953) monophosphate (IMP). nih.gov

Depletion of Guanine Nucleotides: IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GMP, GDP, GTP). By inhibiting this enzyme, 2-azaIMP effectively blocks this pathway, leading to a selective reduction in the cellular pools of guanine nucleotides. nih.gov

This selective depletion of guanine nucleotides subsequently leads to the inhibition of DNA synthesis, providing a clear biochemical basis for the cytotoxic effects of AHX observed in these cell lines. nih.gov This specific mode of action makes AHX a valuable tool for studying nucleotide metabolism and its regulation. nih.gov

Table 4: Summary of this compound's Effect on Nucleotide Metabolism in HEp-2 Cells

| Step | Enzyme Involved | Substrate(s) | Product/Inhibitor | Result | Reference |

| Conversion of AHX | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | This compound | 2-azaIMP | Formation of the inhibitory metabolite. | nih.gov |

| Inhibition of Guanine Synthesis | IMP Dehydrogenase (IMPDH) | IMP, 2-azaIMP (Ki=66µM) | 2-azaIMP | Competitive inhibition of the enzyme. | nih.gov |

| Effect on Nucleotide Pools | - | - | - | Selective reduction of guanine nucleotide pools. | nih.gov |

| Downstream Effect | - | - | - | Inhibition of formate (B1220265) incorporation into purine nucleotides and inhibition of DNA synthesis. | nih.gov |

Studies on Tautomerism and Substrate Recognition (e.g., xanthine (B1682287) oxidase)

The interaction between this compound and the enzyme xanthine oxidase is a critical area of study, shedding light on the compound's metabolic fate and biological activity. Central to this interaction is the concept of tautomerism, where this compound can exist in different structural forms, or tautomers, that are in equilibrium. The specific tautomeric form of the molecule plays a significant role in how it is recognized and processed by xanthine oxidase.

Theoretical studies employing semiempirical and ab initio quantum-mechanical computations, as well as density-functional calculations, have been instrumental in elucidating the tautomeric preferences of this compound. nih.gov These computational models have examined the compound's structure in both the gas phase and in an aqueous solution to provide a detailed picture of its tautomeric landscape. nih.gov The relative stability of these tautomers is influenced by the surrounding environment, such as the aqueous conditions within a biological system. nih.gov

Research has highlighted the importance of these tautomeric forms in the process of substrate recognition by xanthine oxidase. nih.govacs.orgub.edu The enzyme's active site is highly specific, and the geometric and electronic properties of a potential substrate determine whether it can bind effectively. nih.gov The particular arrangement of protons and double bonds in the tautomers of this compound influences its ability to fit into the binding site of xanthine oxidase. nih.govacs.org

Furthermore, investigations have shown that xanthine oxidase catalyzes the conversion of this compound to its metabolite, 2-aza-8-oxohypoxanthine (AOH). nii.ac.jpresearchgate.netresearchgate.netresearchgate.net This enzymatic reaction is a regioselective hydroxylation at the C-8 position of the this compound molecule. The rate and efficiency of this oxidation are directly linked to how well this compound, in its preferred tautomeric state, is recognized by the enzyme. nih.gov

The following table summarizes the key research findings regarding the tautomerism of this compound and its interaction with xanthine oxidase:

| Research Focus | Key Findings | Computational Methods Used |

| Tautomerism of this compound | The compound exists in multiple tautomeric forms, with their relative stability being influenced by the solvent environment. nih.gov | Semiempirical and ab initio quantum-mechanical computations, density-functional calculations, and self-consistent reaction field calculations. nih.gov |

| Substrate Recognition by Xanthine Oxidase | The specific tautomeric form of this compound is crucial for its recognition and binding to the active site of xanthine oxidase. nih.govacs.orgub.edu | Molecular modeling and computational analysis of enzyme-substrate interactions. nih.govacs.org |

| Metabolism by Xanthine Oxidase | Xanthine oxidase converts this compound to 2-aza-8-oxohypoxanthine (AOH) through hydroxylation. nii.ac.jpresearchgate.netresearchgate.netresearchgate.net | In vitro enzymatic assays and analysis of metabolic products. nii.ac.jp |

Future Directions and Applications of 2 Azahypoxanthine Research

Agricultural Applications

The primary discovery of 2-azahypoxanthine was linked to its role as a plant growth stimulant, a finding that continues to drive agricultural research. nii.ac.jp

Development of Next-Generation Plant Growth Promoters

This compound and its metabolite, 2-aza-8-oxohypoxanthine (AOH), have demonstrated significant potential in enhancing crop yields. tandfonline.com Found to be endogenous in major cereal crops like rice and wheat, these compounds are considered a new family of plant hormones. mdpi.commdpi.com Research has shown that AHX can increase the seed yields of rice and wheat in both pot and field experiments, suggesting its practical application in agriculture. nii.ac.jp Field experiments have demonstrated that treatment with AHX can lead to a drastic increase in brown rice yield. jircas.go.jp Specifically, two-year field studies on wheat showed that AHX treatment increased the number of tillers and, consequently, the number of ears, leading to a higher grain yield even under high-temperature stress. researchgate.net This suggests that AHX and its derivatives could be developed into next-generation plant growth promoters, offering a natural and effective way to boost crop production. researchgate.net

Field Experimentation on Diverse Crop Cultivars

While initial studies have shown promising results in rice and wheat, further field experimentation on a wider range of crop cultivars is a critical next step. tandfonline.comjircas.go.jp The effectiveness of plant growth regulators can vary significantly between different plant species and even between different cultivars of the same species. Therefore, comprehensive field trials are necessary to determine the optimal application methods and concentrations for various economically important crops. frontiersin.org Such studies would not only validate the broad-spectrum efficacy of this compound but also provide valuable data for its commercialization as a reliable agricultural product. frontiersin.org

Biomedical and Biotechnological Implications

Beyond its agricultural uses, this compound and its derivatives are showing promise in biomedical and cosmetic fields.

Potential in Drug Research (e.g., anti-cancer drugs)

Preliminary studies have indicated that this compound may have applications in cancer research. chembk.com Research has explored the cytotoxic effects of this compound on various cell lines. One study on Novikoff hepatoma cells showed that this compound inhibited DNA, RNA, and protein synthesis, suggesting a potential mechanism for its anti-proliferative effects. nih.gov Furthermore, a study on melanoma cells showed that fairy chemicals, including this compound, can inhibit the expression of immune checkpoint molecules. nih.govnih.gov Specifically, the combination of a related fairy chemical, imidazole-4-carboxamide, with cisplatin (B142131) significantly decreased tumor volume in a melanoma xenograft model. nih.govnih.gov These findings, while early, point towards the potential of this compound and related compounds as coadjuvant therapies in cancer treatment. nih.govresearchgate.net

Cosmetic Applications (e.g., skin barrier function, melanin (B1238610) production, cell viability)

A significant area of emerging research for this compound's derivative, 2-aza-8-oxohypoxanthine (AOH), is in cosmetics. mdpi.comdntb.gov.ua Studies have shown that AOH can improve skin barrier function, increase cell viability, and affect melanin production. researchgate.netmdpi.com

Skin Barrier Function: Clinical trials have demonstrated that a lotion containing AOH can significantly decrease transepidermal water loss (TEWL) and increase the moisture content of the stratum corneum, indicating its effectiveness in improving the skin's barrier against water loss. mdpi.comresearchgate.netresearchgate.net DNA microarray analysis has revealed that AOH increases the expression of genes involved in intercellular adhesion and skin barrier function. mdpi.comnii.ac.jp

Melanin Production: Research has shown that AOH can inhibit tyrosinase activity and suppress melanin production in murine melanoma cell lines. mdpi.comdntb.gov.uaresearchgate.net Specifically, AOH inhibited tyrosinase activity by 13% and suppressed melanin production by 36% compared to the control. mdpi.comresearchgate.net This suggests its potential as a skin-lightening agent in cosmetic products. mdpi.comresearchgate.net The mechanism is thought to involve the suppression of pro-inflammatory factors that contribute to melanin formation. mdpi.comresearchgate.net

Cell Viability: Studies on normal human epidermal keratinocytes (NHEK) have shown that AOH can have a cell-activating effect at certain concentrations. researchgate.netmdpi.com AOH was found to significantly increase the viability of NHEK cells at concentrations between 7.8 and 31.3 µg/mL. mdpi.comnii.ac.jpresearchgate.net

Table 1: Effects of 2-Aza-8-Oxohypoxanthine (AOH) on Skin Properties

| Parameter | Effect | Research Finding |

| Tyrosinase Activity | Inhibition | 13% reduction compared to control. mdpi.comdntb.gov.uaresearchgate.net |

| Melanin Production | Suppression | 36% reduction compared to control. mdpi.comresearchgate.netresearchgate.net |

| Cell Viability (NHEK) | Increased | Significant increase at concentrations of 7.8–31.3 µg/mL. researchgate.netmdpi.comnii.ac.jp |

| Skin Barrier Function | Improved | Statistically significant decrease in transepidermal water loss (TEWL). mdpi.comresearchgate.netresearchgate.net |

Advanced Mechanistic Elucidation

While the applications of this compound and its derivatives are becoming clearer, a deeper understanding of their molecular mechanisms is essential for their full potential to be realized. In plants, it is known that this compound is metabolized to 2-aza-8-oxohypoxanthine (AOH), which often exhibits stronger biological activity. tandfonline.com The biosynthesis of these compounds is thought to occur via a novel purine (B94841) metabolic pathway. nih.govresearchgate.net Further research is needed to identify the specific receptors and signaling pathways through which these compounds exert their effects in both plant and animal cells. Biotinylated derivatives of AHX have been synthesized as probes for such mechanistic studies, which will be crucial for identifying the target proteins and understanding the structure-activity relationships. nii.ac.jp This advanced mechanistic elucidation will not only provide a solid scientific foundation for the observed effects but also enable the design of more potent and specific derivatives for targeted applications.

Further Research on Signal Transduction Pathways in Plants

The observation that this compound promotes shoot and root elongation and enhances stress tolerance in various plants suggests it functions as a signaling molecule, potentially as a new type of plant hormone. nih.govresearchgate.net While initial transcriptome analysis in rice has shown that AHX up-regulates genes associated with nutrient uptake, detoxification, and pathogen resistance, the precise signal transduction pathway remains largely uncharacterized. nih.govresearchgate.net

Future research should aim to identify the specific receptors in plant cells that perceive the AHX signal. Elucidating these receptors is the critical first step in mapping the entire signaling cascade. Subsequent research could then focus on identifying the downstream components, such as second messengers and protein kinases, that transduce the signal from the receptor to the nucleus. Understanding this pathway is essential to comprehending how AHX modulates gene expression and elicits a physiological response. slideshare.net

Investigations could draw parallels with known phytohormone signaling pathways, such as those for auxins, cytokinins, or abscisic acid, which involve complex networks of receptors, protein phosphatases, kinases, and transcription factors. researchgate.netfrontiersin.org For instance, studies on rice treated with AHX revealed changes in gene expression profiles, providing a dataset for identifying potential downstream targets and regulatory elements in the AHX signaling pathway. researchgate.net

Table 1: Potential Research Questions for AHX Signal Transduction

| Research Area | Key Questions | Potential Approaches |

|---|---|---|

| Receptor Identification | What is the primary receptor for AHX in plants? Is it membrane-bound or intracellular? | Affinity chromatography, yeast two-hybrid screening, genetic screening for AHX-insensitive mutants. |

| Signal Transduction | What are the downstream signaling components (e.g., kinases, phosphatases, second messengers)? | Phosphoproteomics, interaction proteomics, biochemical assays. |

| Pathway Crosstalk | How does the AHX signaling pathway interact with other hormone and stress response pathways? | Transcriptomic analysis under combined treatments, genetic analysis of double mutants. |

| Metabolic Regulation | How is the conversion of AHX to its metabolite, 2-aza-8-oxohypoxanthine (AOH), regulated and what is the signaling role of AOH? | Metabolomic profiling, enzymatic studies, comparative physiological assays of AHX vs. AOH. nih.gov |

Comprehensive Understanding of Biotic Interactions (fungus-plant)

The origin of AHX discovery is rooted in the symbiotic, or at least mutualistic, relationship between fungi and plants. researchgate.netnih.gov AHX, produced by fungi like Lepista sordida, acts as a chemical messenger that influences the growth of surrounding plants, creating the characteristic "fairy rings". researchgate.net A deeper understanding of this interaction holds significant potential for agricultural and ecological applications.

Future research should focus on the physiological, ecological, and genetic mechanisms governing this fungus-plant crosstalk. researchgate.net This includes investigating the biosynthesis of AHX in the fungus and the factors that regulate its production and secretion into the rhizosphere. Furthermore, exploring the diversity of fungi that produce AHX and related compounds could reveal a widespread, yet previously unrecognized, mode of inter-kingdom communication. mdpi.com

Studies have examined the effects of AHX on the ectomycorrhizal (EM) colonization of Pinus densiflora seedlings, showing that it can promote this symbiotic relationship. researchgate.net This suggests that AHX may play a crucial role in establishing beneficial microbial communities around plant roots. Future work could explore how AHX influences the complex web of interactions between plants and soil microbes beyond a single fungus-plant pair.

Table 2: Research Focus for AHX in Biotic Interactions

| Interaction Aspect | Research Objective | Example Study System |

|---|---|---|

| Fungal Biosynthesis | Identify and characterize the complete genetic pathway for AHX production in Lepista sordida. nih.gov | Gene expression analysis (differential gene expression) and gene knockout studies in the fungus. nih.gov |

| Ecological Role | Determine the benefit to the fungus of producing and secreting AHX. | Co-culture experiments measuring fungal growth and fitness with and without a host plant. |

| Mycorrhizal Enhancement | Quantify the effect of AHX on the establishment and function of mycorrhizal symbioses in various plant species. | Inoculation experiments with ectomycorrhizal fungi like Tricholoma matsutake on host plants such as Pinus densiflora. researchgate.net |

| Microbiome Influence | Investigate how AHX alters the composition and activity of the broader root microbiome. | 16S rRNA and ITS sequencing of rhizosphere soil from AHX-treated and control plants. |

Theoretical and Computational Studies

Theoretical and computational methods are powerful tools for investigating molecular systems, offering insights that can be difficult to obtain through experimental techniques alone. pitt.edu For this compound, these approaches can illuminate its chemical properties, reaction mechanisms, and interactions with biological macromolecules, guiding future experimental work.

Molecular Modeling and Simulations

Molecular modeling and simulation can provide an atomistic-level view of how AHX interacts with its biological targets. springer.com A key application is in studying the binding of AHX and its metabolite, AOH, to enzymes and potential receptors. For example, homology modeling has already been used to investigate the structural characteristics of adenine/5-aminoimidazole-4-carboxamide (B1664886) phosphoribosyltransferase (APRT) from L. sordida, an enzyme implicated in the biosynthesis of AHX. nih.gov

Molecular dynamics (MD) simulations can be employed to model the dynamic behavior of AHX when bound to a protein. nih.gov This could be used to study the interaction of AHX with xanthine (B1682287) oxidase, the enzyme that converts it to AOH, providing insights into substrate recognition and binding stability. nih.govub.edu Such simulations are also invaluable for predicting how AHX might bind to as-yet-unidentified plant receptors, aiding in their discovery and characterization.

Computational Chemistry Approaches to Mechanism

Computational chemistry, particularly quantum mechanics (QM) and hybrid QM/MM methods, can be used to study the details of chemical reactions involving AHX. nih.gov These approaches can elucidate reaction pathways, determine the structures of transition states, and calculate activation energies.

An early computational study investigated the role of tautomerism in how xanthine oxidase recognizes this compound, providing mechanistic insights into its enzymatic conversion. ub.edu Future computational work could focus on the biosynthetic mechanism of AHX from its precursor, 5-aminoimidazole-4-carboxamide (AICA). researchgate.netnih.gov By modeling the proposed reaction steps, computational chemistry can help confirm the biosynthetic pathway and identify key enzymatic residues involved in catalysis. copernicus.org This detailed mechanistic understanding is crucial for both fundamental science and potential bioengineering applications.

Table 3: Applications of Computational Methods in AHX Research

| Computational Method | Target of Study | Scientific Insight Gained |

|---|---|---|

| Homology Modeling | Structure of biosynthetic enzymes (e.g., APRT). nih.gov | Prediction of 3D protein structure to understand function and guide further experiments. |

| Molecular Docking | Binding of AHX/AOH to enzymes (e.g., Xanthine Oxidase, HGPRT) and putative receptors. researchgate.netub.edu | Prediction of binding modes and estimation of binding affinities. |

| Molecular Dynamics (MD) Simulation | Stability and dynamics of AHX-protein complexes. nih.gov | Understanding the conformational changes and key interactions that stabilize the bound state. |

| Quantum Mechanics (QM) / QM/MM | Enzymatic conversion of AHX to AOH; Biosynthesis of AHX from AICA. nih.govnih.gov | Elucidation of reaction mechanisms, transition states, and energy barriers. |

常见问题

Q. How is 2-azahypoxanthine (AHX) biosynthesized in fungal and plant systems, and what experimental approaches are used to validate these pathways?

AHX biosynthesis involves a novel purine metabolic pathway. In fungi like Lepista sordida, AHX is synthesized via a 1,2,3-triazine ring formation mechanism linked to nitrate synthase activity . In plants (e.g., rice), the pathway involves 5-aminoimidazole-4-carboxamide (AICA) as a precursor, with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) playing a critical role . Key methods include isotopic labeling (e.g., -tracing), gene knockout studies, and enzyme activity assays using LC-MS or NMR for metabolite profiling .

Q. What analytical techniques are recommended for detecting and quantifying AHX in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (254 nm) is widely used, particularly with C18 columns and mobile phases containing ion-pairing agents like sodium dodecyl sulfate (SDS) to resolve AHX from structurally similar purines . For complex samples, tandem mass spectrometry (LC-MS/MS) enhances specificity and sensitivity, especially when analyzing plant or fungal extracts .

Q. How does AHX influence plant growth, and what experimental designs are optimal for studying its physiological effects?

AHX acts as a plant growth regulator, enhancing root elongation and stress tolerance. Standardized assays involve treating Arabidopsis or rice seedlings with AHX at varying concentrations (e.g., 1–100 µM) under controlled light/temperature conditions. Phenotypic changes (e.g., biomass, root length) are quantified alongside molecular markers (e.g., gene expression of stress-responsive proteins) . Replicate experiments and randomized block designs mitigate environmental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported AHX stability and photodegradation across studies?

Discrepancies arise from pH-dependent solubility and light exposure during sample handling. For stability studies:

- Use amber vials and controlled pH buffers (e.g., phosphate buffer, pH 6.5–7.5) to minimize degradation.

- Monitor degradation kinetics via accelerated stability testing (e.g., 40°C/75% RH) and validate with HPLC-UV .

- Compare degradation products (e.g., 2-aza-8-oxohypoxanthine) across studies using high-resolution mass spectrometry (HRMS) .

Q. What methodologies are effective for elucidating AHX’s role in fungal-plant interactions, such as fairy ring formation?

- Field studies : Soil metabolomics to map AHX distribution in fairy rings using spatial sampling and geostatistical analysis .

- In vitro co-culture : Simulate fungal-plant interactions in controlled microcosms, measuring AHX secretion (via LC-MS) and correlating with plant growth metrics .

- Transcriptomics : RNA-seq of Lepista sordida and host plants to identify AHX-responsive genes (e.g., nitrate assimilation pathways) .

Q. How can researchers address challenges in synthesizing AHX derivatives for structure-activity relationship (SAR) studies?

- Synthetic routes : Use regioselective alkylation/arylation at the N3 position of AHX, validated by / NMR and X-ray crystallography .

- Purity control : Employ preparative HPLC with charged aerosol detection (CAD) to isolate derivatives >98% pure .

- Biological testing : Screen derivatives in in vitro assays (e.g., plant cell cultures) to assess bioactivity vs. toxicity .

Methodological Recommendations

- Experimental replication : Include ≥3 biological replicates and statistical power analysis to ensure robustness .

- Data transparency : Deposit raw datasets (e.g., LC-MS chromatograms, genomic sequences) in public repositories like MetaboLights or NCBI .

- Contradiction resolution : Apply multi-method validation (e.g., orthogonal analytical techniques) and meta-analysis of published data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。